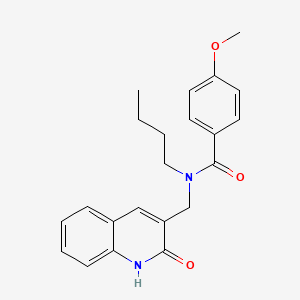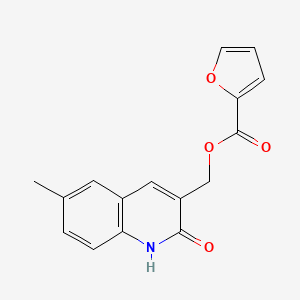
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial and fungal cells. In addition, this compound has been shown to inhibit the production of inflammatory mediators, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate in lab experiments is its ability to inhibit the growth of bacterial and fungal strains. This makes it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
Orientations Futures
There are several future directions for the study of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One direction is the development of new antibiotics based on this compound. Another direction is the study of the mechanism of action of this compound, which could provide insights into its potential applications in scientific research. In addition, future studies could focus on improving the solubility of this compound, which could improve its bioavailability and potential for use in lab experiments.
Méthodes De Synthèse
There are several methods that have been used to synthesize (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a base. Both methods have been shown to produce high yields of this compound.
Applications De Recherche Scientifique
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDZXRYOICMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

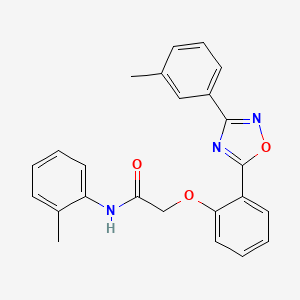

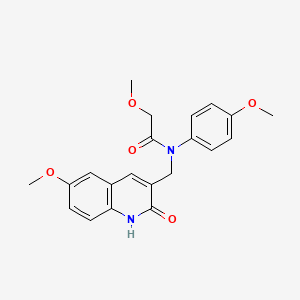
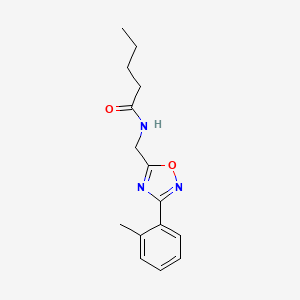
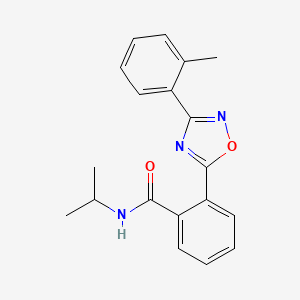
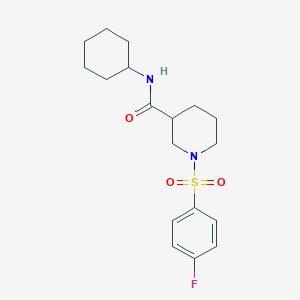
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
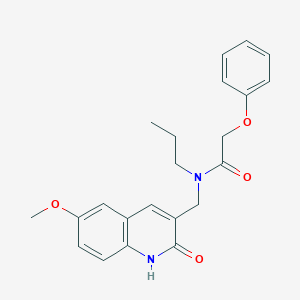
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)

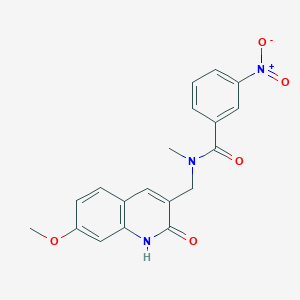
![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
